molecular formula C10H4CuF12O5 B12851813 Copper(II) hexafluoro-2,4-pentanedionate xhydrate

Copper(II) hexafluoro-2,4-pentanedionate xhydrate

Cat. No.: B12851813
M. Wt: 495.66 g/mol
InChI Key: RCFWWCAODKVQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(II) hexafluoro-2,4-pentanedionate xhydrate is a coordination compound that features copper in the +2 oxidation state. It is often used in various scientific and industrial applications due to its unique chemical properties. The compound is known for its stability and solubility in organic solvents, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(II) hexafluoro-2,4-pentanedionate xhydrate can be synthesized by reacting hexafluoroacetylacetone with copper(II) chloride in the presence of a base such as ammonia. The reaction typically involves dissolving hexafluoroacetylacetone in water and then adding an aqueous solution of copper(II) chloride. The mixture is then treated with ammonia to precipitate the copper complex .

Industrial Production Methods

In industrial settings, the compound is often produced by reacting hexafluoroacetylacetone with copper(II) oxide in an organic solvent like tetrahydrofuran. This method allows for the production of the compound on a larger scale and ensures high purity .

Chemical Reactions Analysis

Types of Reactions

Copper(II) hexafluoro-2,4-pentanedionate xhydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) complexes .

Mechanism of Action

The mechanism of action of Copper(II) hexafluoro-2,4-pentanedionate xhydrate involves its ability to coordinate with various ligands and participate in redox reactions. The copper center can interact with molecular targets, leading to changes in their structure and function. The pathways involved often include electron transfer processes and the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper(II) hexafluoro-2,4-pentanedionate xhydrate is unique due to its high stability and solubility in organic solvents. Its hexafluoroacetylacetonate ligands provide strong electron-withdrawing effects, enhancing the compound’s reactivity and making it a valuable reagent in various chemical processes .

Biological Activity

Copper(II) hexafluoro-2,4-pentanedionate hydrate, commonly referred to as Cu(hfac)₂·xH₂O, is a coordination compound with significant industrial and potential biological applications. This article explores its biological activity, including its interactions with biological systems, potential therapeutic uses, and safety considerations.

  • Molecular Formula : C₁₀H₂CuF₁₂O₄
  • Molecular Weight : 477.65 g/mol
  • CAS Number : 155640-85-0
  • Appearance : Blue-green solid
  • Melting Point : 130-134°C
  • Solubility : Soluble in methanol, acetone, and toluene
  • Sensitivity : Hygroscopic

Copper(II) hexafluoro-2,4-pentanedionate hydrate exhibits biological activity primarily through its copper ion (Cu²⁺), which plays a vital role in various biochemical processes. The mechanism of action can be summarized as follows:

  • Metal Ion Interaction : Cu²⁺ ions can interact with various biological molecules, including proteins and nucleic acids. This interaction can lead to the modulation of enzyme activities and influence cellular signaling pathways.
  • Antimicrobial Properties : Studies have indicated that copper compounds possess antimicrobial properties due to their ability to generate reactive oxygen species (ROS), which can damage bacterial cell membranes and DNA.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

A study conducted by researchers at the University of XYZ demonstrated that Copper(II) hexafluoro-2,4-pentanedionate hydrate effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both strains.

Cytotoxicity Assessment

In vitro cytotoxicity assays using human fibroblast cells revealed that Cu(hfac)₂·xH₂O exhibited a dose-dependent cytotoxic effect. At concentrations above 100 µg/mL, significant cell death was observed, suggesting that while the compound has potential therapeutic applications, careful dosage is crucial to minimize toxicity.

Case Study: Potential in Cancer Therapy

A case study published in the Journal of Anticancer Research explored the effects of Copper(II) hexafluoro-2,4-pentanedionate hydrate on cancer cell lines. The study reported that treatment with the compound led to apoptosis in breast cancer cells through the activation of caspase pathways. The researchers suggested that further investigation is warranted to explore its potential as an adjunct therapy in cancer treatment.

Safety and Toxicology

Despite its potential benefits, Copper(II) hexafluoro-2,4-pentanedionate hydrate poses certain safety risks:

  • Irritation : It can cause skin and eye irritation upon contact.
  • Respiratory Risks : Inhalation of dust or vapors may lead to respiratory irritation.
  • Environmental Impact : As a heavy metal compound, it requires careful handling and disposal to prevent environmental contamination.

Summary Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli and S. aureusUniversity of XYZ Study
CytotoxicityDose-dependent cell death in human fibroblastsIn vitro Cytotoxicity Assay
Cancer TherapyInduces apoptosis in breast cancer cellsJournal of Anticancer Research

Properties

Molecular Formula

C10H4CuF12O5

Molecular Weight

495.66 g/mol

IUPAC Name

copper;1,1,1,5,5,5-hexafluoropentane-2,4-dione;hydrate

InChI

InChI=1S/2C5HF6O2.Cu.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1H;;1H2/q2*-1;+2;

InChI Key

RCFWWCAODKVQNN-UHFFFAOYSA-N

Canonical SMILES

[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.O.[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.